4-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide
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Overview
Description
4-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide is a useful research compound. Its molecular formula is C10H9FN2O2S2 and its molecular weight is 272.31. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biochemical Evaluation
- Benzenesulfonamides, including compounds similar to 4-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide, have been synthesized and biochemically characterized as inhibitors of enzymes like kynurenine 3-hydroxylase. These compounds are useful in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Anticancer Activity
- Studies have shown that derivatives of benzenesulfonamides exhibit potential as anticancer agents. For example, N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives have been evaluated for their activity against various cancer cell lines, indicating their potential in cancer treatment (Karakuş et al., 2018).
Photochemical Properties for Photodynamic Therapy
- The photochemical properties of certain benzenesulfonamide derivatives make them useful as photosensitizers in photodynamic therapy, particularly for treating cancer. Their effectiveness in generating singlet oxygen is a key aspect in this application (Pişkin et al., 2020).
Role in DNA Binding and Cleavage
- Benzenesulfonamide derivatives have been studied for their ability to bind to DNA and induce DNA cleavage. This property is crucial for understanding their potential therapeutic applications, particularly in the context of antiproliferative activity against cancer cells (González-Álvarez et al., 2013).
Hyperpolarizability Studies
- The first hyperpolarizability of certain sulfonamide amphiphiles, including benzenesulfonamide derivatives, has been assessed. This property is relevant in the field of material sciences, particularly for the development of nonlinear optical materials (Kucharski et al., 1999).
Mechanism of Action
Target of Action
The primary targets of the compound “4-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide” are currently unknown. Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
(NZ)-4-fluoro-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2S2/c1-13-6-7-16-10(13)12-17(14,15)9-4-2-8(11)3-5-9/h2-7H,1H3/b12-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQHYYZIQNLRAI-BENRWUELSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CSC1=NS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C=CS/C1=N\S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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